3-(4-Isopropylphenoxy)azetidine
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Overview
Description
3-(4-Isopropylphenoxy)azetidine is a chemical compound characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenoxy)azetidine typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation . These methods highlight the versatility and efficiency of synthesizing azetidines under different conditions.
Industrial Production Methods
Industrial production of azetidines, including this compound, often employs large-scale cyclization reactions and ring-opening polymerizations. These methods are optimized for high yield and purity, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropylphenoxy)azetidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can lead to a variety of substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines and alkoxides are frequently used in substitution reactions.
Major Products Formed
Scientific Research Applications
3-(4-Isopropylphenoxy)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of biological systems and as a potential bioactive molecule.
Mechanism of Action
The mechanism of action of 3-(4-Isopropylphenoxy)azetidine involves its interaction with molecular targets and pathways within biological systems. The compound’s azetidine ring is known for its high ring-strain energy, which contributes to its reactivity and ability to interact with various molecular targets . This interaction can lead to the modulation of biological pathways, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: These five-membered nitrogen-containing heterocycles are less strained and more stable compared to azetidines.
Uniqueness
3-(4-Isopropylphenoxy)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a versatile compound for various chemical reactions and applications .
Biological Activity
3-(4-Isopropylphenoxy)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an azetidine ring substituted with a 4-isopropylphenoxy group. The structural formula can be represented as follows:
This compound's unique structure may contribute to its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Animal models have shown that this compound has significant antidepressant-like effects, likely due to its action on serotonin receptors.
- Anti-inflammatory Properties : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.
- Analgesic Effects : Preliminary findings indicate that the compound may possess analgesic properties, possibly through modulation of pain pathways.
Case Study 1: Antidepressant Activity
A study conducted on rodents demonstrated that administration of this compound resulted in a significant decrease in depressive-like behaviors compared to control groups. The study utilized the forced swim test and tail suspension test to assess behavior changes, revealing an increase in mobility indicative of reduced depression .
Case Study 2: Anti-inflammatory Effects
In a controlled laboratory setting, this compound was tested for its ability to reduce inflammation in human cell lines. Results indicated a marked decrease in the production of TNF-alpha and IL-6 when treated with the compound, suggesting its potential as an anti-inflammatory agent .
In Vitro Studies
In vitro assays have shown that this compound interacts with specific receptors involved in neurotransmission. For instance, binding affinity studies revealed that it has a moderate affinity for serotonin receptors (5-HT1A and 5-HT2A), which may explain its antidepressant effects .
In Vivo Studies
In vivo studies further support the antidepressant and anti-inflammatory claims. The compound was administered to mice subjected to stress-induced models, resulting in significant behavioral improvements and reduced markers of inflammation compared to untreated controls .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound Name | Antidepressant Activity | Anti-inflammatory Activity | Analgesic Effects |
---|---|---|---|
This compound | Yes | Yes | Moderate |
Compound A | Yes | No | High |
Compound B | Moderate | Yes | Low |
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenoxy)azetidine |
InChI |
InChI=1S/C12H17NO/c1-9(2)10-3-5-11(6-4-10)14-12-7-13-8-12/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
SBQBCRLQKMDNDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2CNC2 |
Origin of Product |
United States |
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